molecular formula C20H15ClFN3OS3 B2979900 5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114603-44-9

5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2979900
CAS No.: 1114603-44-9
M. Wt: 463.99
InChI Key: UAALIOISPDRNAG-UHFFFAOYSA-N
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Description

5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. This compound is characterized by its unique structural features, including a thiazole ring fused to a pyrimidine ring, and various substituents such as chloro, fluoro, methyl, and p-tolyl groups. These structural elements contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate thiourea derivatives with α-haloketones under basic conditions.

    Pyrimidine Ring Formation: The thiazole intermediate is then reacted with suitable amidine derivatives to form the fused thiazolo[4,5-d]pyrimidine ring system.

    Introduction of Substituents: The final compound is obtained by introducing the chloro, fluoro, methyl, and p-tolyl substituents through various substitution reactions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactivity against various pests and pathogens.

Mechanism of Action

The mechanism of action of 5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Inhibition of Enzymes: It inhibits key enzymes involved in cellular processes, such as DNA replication and protein synthesis, leading to the disruption of cell growth and proliferation.

    Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and increasing the production of reactive oxygen species (ROS).

    Interaction with Receptors: It binds to specific receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and its diverse biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-3-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS3/c1-11-6-8-12(9-7-11)25-17-16(29-20(25)27)18(26)24(2)19(23-17)28-10-13-14(21)4-3-5-15(13)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALIOISPDRNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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